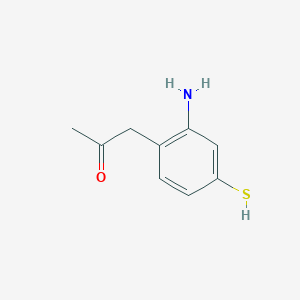
1-(2-Amino-4-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a ketone group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Amino-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-mercaptophenylacetic acid with acetone under acidic conditions . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(2-Amino-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Amino-4-mercaptophenyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. The ketone group can also participate in various chemical reactions, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Amino-4-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
2-Amino-4-mercaptophenylacetic acid: Similar in structure but lacks the ketone group, leading to different chemical reactivity and biological activity.
4-Mercaptophenylpropan-2-one: Lacks the amino group, resulting in different chemical properties and applications.
2-Amino-4-mercaptophenylmethanol:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11NOS |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
1-(2-amino-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4,10H2,1H3 |
Clé InChI |
IIDZEGFXPNBWLI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


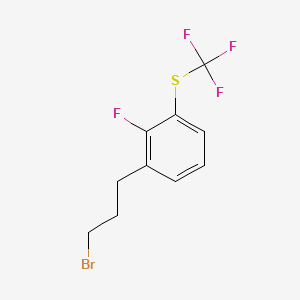
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14060389.png)
![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
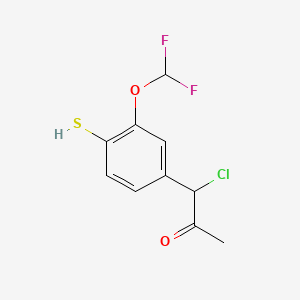

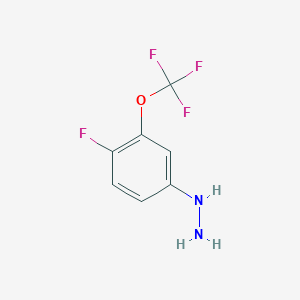

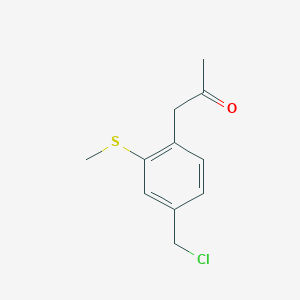


![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)

